

# Parathion: A Technical Examination of its Environmental Persistence and Toxicological Profile

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## Compound of Interest

Compound Name: *Parathion*

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## Abstract

**Parathion**, an organophosphate insecticide, has a history of extensive agricultural use and is recognized for its high acute toxicity. This technical guide provides a comprehensive analysis of **Parathion**'s environmental fate, its classification concerning persistent organic pollutants (POPs), and its toxicological impact, with a focus on relevant signaling pathways. While not listed under the Stockholm Convention on Persistent Organic Pollutants, its environmental behavior and health risks warrant detailed scientific scrutiny. This document synthesizes quantitative data on its persistence, bioaccumulation, and mobility, details experimental protocols for its detection, and visualizes key biochemical pathways to offer a thorough resource for the scientific community.

## Regulatory Status and Classification as a Persistent Organic Pollutant

**Parathion** is an organophosphate insecticide and acaricide that was first developed in the 1940s.<sup>[1]</sup> Due to its high toxicity to humans and non-target organisms, its use has been banned or severely restricted in many countries.<sup>[1][2]</sup> In the European Union, **Parathion** was banned after 2001.<sup>[1]</sup> In the United States, its use has been significantly curtailed, with cancellations for all uses on fruit, nut, and vegetable crops announced in 1992, retaining only

specific applications for certain field crops under strict regulations.[3][4] It is also subject to the international Rotterdam Convention on the Prior Informed Consent (PIC) procedure, which requires the consent of the importing country before export can occur.[4][5]

A critical point of examination is whether **Parathion** is classified as a persistent organic pollutant (POP). POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.[6][7] The primary international agreement governing POPs is the Stockholm Convention on Persistent Organic Pollutants.[8][9]

**Parathion** is not listed as a POP under the Stockholm Convention.[10] The convention targets chemicals that remain intact for long periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms.[6][7] Scientific data indicates that **Parathion** does not fully meet these criteria, as it is susceptible to degradation in the environment through various processes.[3][11] While one source mentions that the United Nations Environment Programme (UNEP) has classified **Parathion** as a POP, this appears to be a misinterpretation, as the official Stockholm Convention list, administered by UNEP, does not include it.[1]

## Environmental Fate and Persistence

The environmental behavior of **Parathion** is characterized by several key processes: degradation, bioaccumulation, and mobility.

## Degradation and Half-Life

**Parathion** is degraded in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.[3][11] The rate of degradation is influenced by factors such as pH, temperature, sunlight, and the presence of microorganisms.[3][12]

Table 1: Environmental Half-Life of **Parathion** in Various Matrices

Matrix	Half-Life	Conditions	Reference(s)
Water			
Marine Water	9–46 days	32°C, dependent on salinity	[11]
River Water	60 days	pH 7.2	[11]
Lake, River, Marine, Groundwater, Distilled Water	17.8–23.7 days	Photodegradation	[11]
Open Water	~1 week	Adsorption and degradation	[3]
Soil			
Sandy Loam	<1 week	10 ppm concentration	[11]
Organic Soil	1.5 weeks	10 ppm concentration	[11]
General	Several weeks	Biological and chemical processes	[3]
Foliage	1 day to 2 weeks	Following spray application	[3][13]

## Bioaccumulation

**Parathion** shows a low potential for significant bioaccumulation in aquatic organisms.[11][14]

The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding environment.

Table 2: Bioconcentration Factors (BCFs) for **Parathion** in Aquatic Organisms

Organism	BCF Value	Reference(s)
Freshwater Fish and other species	63–462	[11]
Tadpoles	Average of 64	[11]
Oncorhynchus mykiss (Rainbow Trout)	71	[15]

## Mobility and Transport

The mobility of **Parathion** in soil is generally low due to its tendency to bind to soil particles, particularly organic matter.[3][11] This reduces the likelihood of it leaching into groundwater.[3][16][17] The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil or sediment.

Table 3: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for **Parathion**

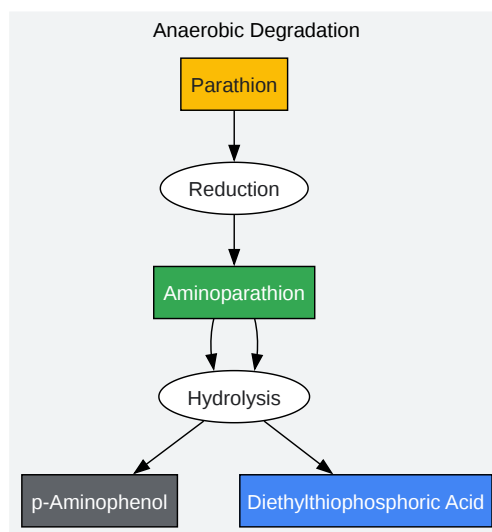
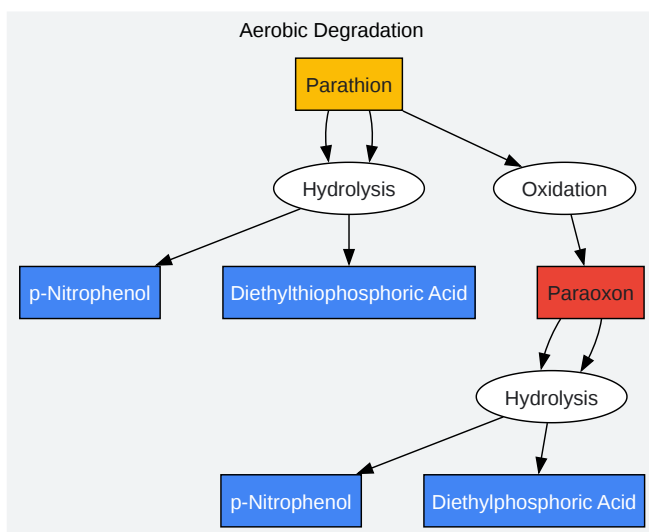
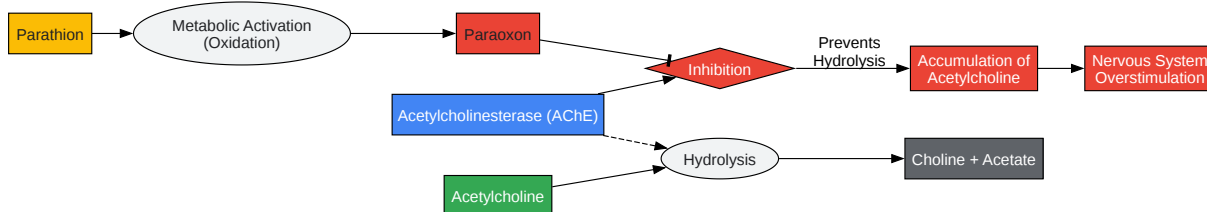
Soil/Sediment Type	Koc Value Range	Reference(s)
Israeli Soils (0.11–5.82% organic matter)	674 (average)	[11]
Israeli Sediments (3.08–7.85% organic matter)	1538 (average)	[11]
Various Soils (0.087–0.65% organic carbon)	10,454 (average)	[11]
Various Soils (0.2–6.1% organic content)	314–15,860	[11]
Iowa Soils (0.88–31.65% organic matter)	602–805	[11]

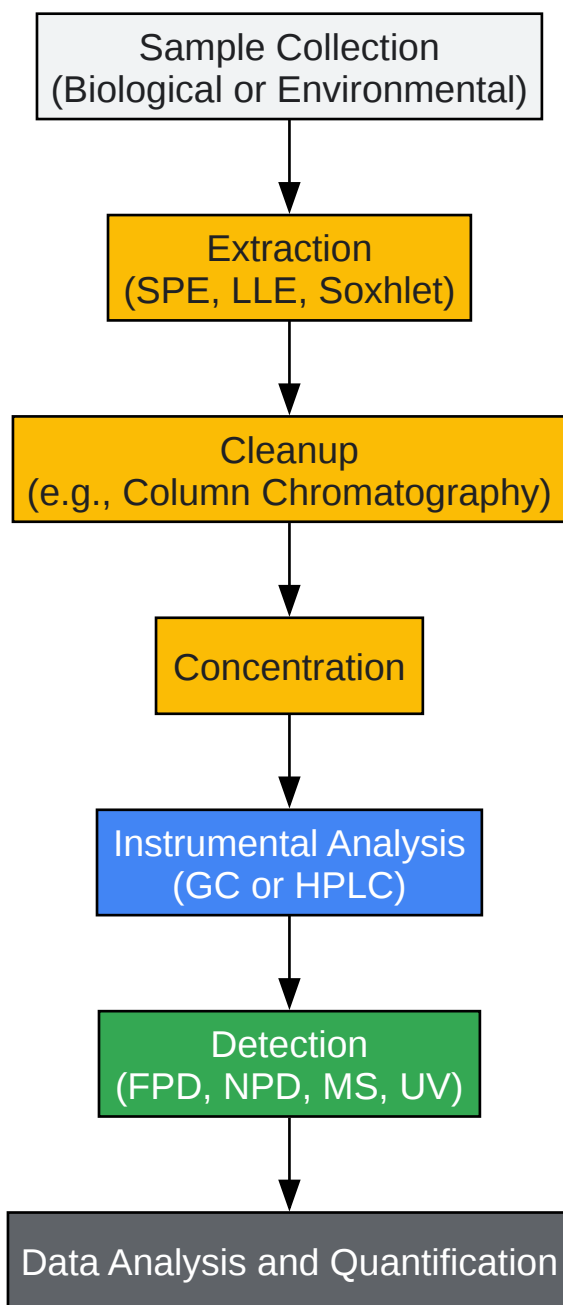
## Toxicological Effects and Signaling Pathways

**Parathion** is highly toxic to humans and other animals, primarily affecting the nervous system. [3][18] Its toxicity stems from the inhibition of the enzyme acetylcholinesterase (AChE).[14][18]

## Mechanism of Action: Acetylcholinesterase Inhibition

**Parathion** itself is not the primary toxic agent. In the body, it is metabolically converted to its oxygen analog, paraoxon, which is a potent inhibitor of AChE.[3][19] AChE is crucial for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve fibers. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and in severe cases, death from respiratory failure.[14][18]





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